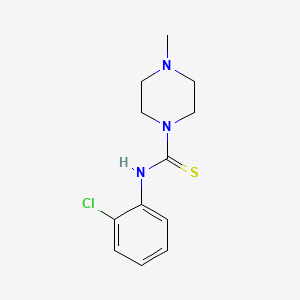![molecular formula C15H17N3OS B5712967 N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5712967.png)
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTU is a thiourea derivative that is widely used in various research studies to investigate its biochemical and physiological effects.
作用機序
The exact mechanism of action of MPTU is still not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the pathogenesis of various diseases. MPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
MPTU has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of various types of cancer. MPTU has also been shown to exhibit hypoglycemic effects, which makes it a potential candidate for the treatment of diabetes. Additionally, MPTU has been shown to exhibit anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of MPTU is its low toxicity and high stability, which makes it suitable for use in various lab experiments. However, one of the limitations of MPTU is its low solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on MPTU. One of the potential areas of research is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is to investigate its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to investigate the exact mechanism of action of MPTU and its potential use in the treatment of other diseases.
In conclusion, MPTU is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various research studies to investigate its potential therapeutic applications. MPTU has exhibited various biochemical and physiological effects, and it has several potential areas of research for future studies.
合成法
MPTU can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-(4-pyridinyl)ethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
MPTU has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. MPTU has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-4-2-13(3-5-14)18-15(20)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUPCITTAIYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[2-(pyridin-4-yl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)
![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)

amino]methyl}-2-nitrophenol](/img/structure/B5712951.png)
![N'-{[(2-naphthylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5712972.png)
![N-[4-(dimethylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B5712984.png)